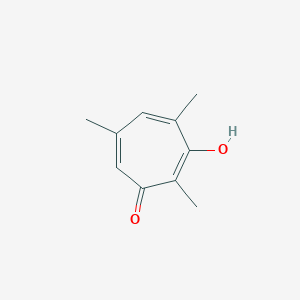
L-Prolinamide, 5-oxo-L-prolyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide derivatives .
Applications De Recherche Scientifique
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in the development of therapeutic agents for hormone-related disorders.
Industry: Applied in the production of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves its interaction with GnRH receptors. Upon binding to these receptors, the compound stimulates the release of gonadotropins, leading to a cascade of hormonal events. This effect is reversible upon discontinuation of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuprolide acetate: Another GnRH analog with similar applications.
Histrelin: A potent GnRH agonist used in the treatment of hormone-dependent conditions.
Uniqueness
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is unique due to its specific amino acid sequence and enhanced potency compared to other GnRH analogs. This makes it particularly effective in therapeutic applications .
Propriétés
Numéro CAS |
63155-77-1 |
|---|---|
Formule moléculaire |
C13H20N4O5 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H20N4O5/c14-11(20)9-2-1-5-17(9)13(22)8(6-18)16-12(21)7-3-4-10(19)15-7/h7-9,18H,1-6H2,(H2,14,20)(H,15,19)(H,16,21)/t7-,8-,9-/m0/s1 |
Clé InChI |
PYOBJLQMKFXYAC-CIUDSAMLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2CCC(=O)N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)

